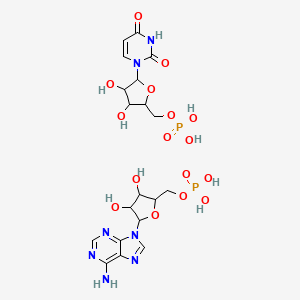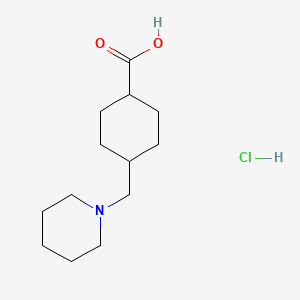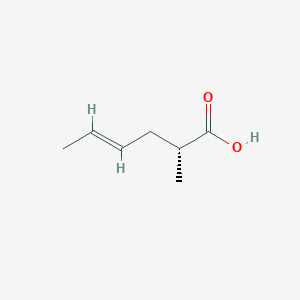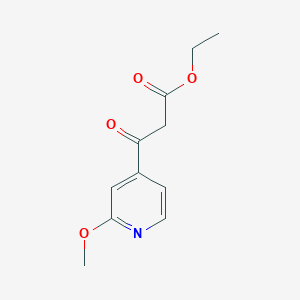![molecular formula C16H21NO2 B12080195 2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Pyridin-2-yl-6-oxaspiro[45]decan-9-yl)acetaldehyde is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde typically involves multi-step organic reactions. One common approach is the reaction of pyridine derivatives with spirocyclic intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
- 2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Uniqueness
2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde is unique due to its specific spirocyclic structure and the presence of both pyridine and aldehyde functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde |
InChI |
InChI=1S/C16H21NO2/c18-11-8-15(14-5-1-4-10-17-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,10-11H,2-3,6-9,12-13H2 |
Clave InChI |
NVGSPCSQFOQQPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(CCO2)(CC=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)


![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)



